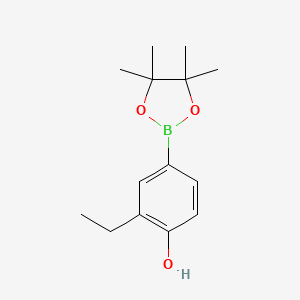

2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Description

2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester derivative featuring a phenolic hydroxyl group and a pinacol boronate group. These compounds are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryls for pharmaceuticals, organic electronics, and polymers . The ethyl substituent at the ortho position may influence steric and electronic properties, modulating reactivity and solubility compared to other derivatives.

Properties

IUPAC Name |

2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-6-10-9-11(7-8-12(10)16)15-17-13(2,3)14(4,5)18-15/h7-9,16H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPOMNURFUGWEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates. Industry: The compound finds applications in material science for the development of advanced materials.

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various biological and chemical processes.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

Signal Transduction: It can modulate signaling pathways by interacting with key biomolecules.

Comparison with Similar Compounds

Physicochemical Properties

- LogP Values: The 3-ethyl analog (LogP = 2.85) exhibits higher hydrophobicity than the unsubstituted phenol (LogP ~2.3 inferred), enhancing membrane permeability in drug candidates .

- Melting Points : Electron-withdrawing groups (e.g., Cl in ) increase melting points (solid at room temperature), while alkyl groups (e.g., ethyl in ) reduce crystallinity, favoring oily states .

- Acidity: The phenolic hydroxyl (pKa ~9–10) is critical for hydrogen bonding in catalytic systems. Electron-withdrawing substituents (e.g., Cl) lower pKa, enhancing acidity .

Commercial Availability and Handling

- Suppliers (e.g., TCI America, Acmec) list analogs like 4-(pinacol boronate)phenol (≥98% purity) and 2-chloro-3-methyl derivatives (97% purity) .

- Safety data for chloro derivatives highlight hazards (e.g., H302: harmful if swallowed), necessitating PPE during handling .

Biological Activity

2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

- CAS Number : 859169-20-3

- Molecular Formula : CHBO

- Molecular Weight : 240.10 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an anti-cancer agent and its interactions with biological systems.

Anticancer Properties

Research has indicated that compounds similar to 2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exhibit significant anticancer properties. For instance:

- Cell Proliferation Inhibition : A study demonstrated that related compounds showed potent inhibitory effects on cancer cell lines with IC values in the nanomolar range. Specifically, compounds targeting breast cancer cells (MDA-MB-231) showed a 19-fold lesser effect on non-cancerous cells (MCF10A), indicating a selective action against cancer cells .

| Compound | Cell Line | IC (μM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.126 | 19 |

| Compound B | MCF10A | >10 | - |

The mechanism through which this compound exerts its effects may involve:

- Inhibition of Key Enzymes : Similar compounds have shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis .

- Cell Cycle Arrest : Some studies suggest that these compounds can induce apoptosis and arrest the cell cycle at the G2/M phase in cancer cells .

Toxicity Studies

Toxicity assessments have indicated that certain derivatives of this compound do not exhibit acute toxicity at high doses (up to 2000 mg/kg in mice), suggesting a favorable safety profile for further development .

Case Studies

-

In Vivo Efficacy : In a study involving a mouse model with induced lung metastasis from breast cancer cells, treatment with related compounds resulted in significant reduction of metastatic nodules compared to controls .

- Study Design : Mice were injected with MDA-MB-231 cells and treated with the compound over 30 days.

- Results : Notable reduction in tumor burden and improved survival rates were observed.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and how can purity be ensured?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling (palladium-catalyzed) or direct boronation of phenol derivatives. For example:

- Step 1: React 4-bromo-2-ethylphenol with bis(pinacolato)diboron (B₂pin₂) in the presence of PdCl₂(dppf) (catalyst) and Na₂CO₃ (base) in DMF at 80°C .

- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹¹B NMR (characteristic peaks: δ 1.3 ppm for pinacol methyl groups, δ 6.8–7.5 ppm for aromatic protons) .

Advanced: How does steric hindrance from the ethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The ethyl group at the 2-position introduces steric bulk, which can:

- Reduce coupling efficiency with aryl halides due to restricted access to the boron center.

- Mitigate side reactions (e.g., protodeboronation) by stabilizing the boronic ester intermediate.

Experimental Optimization: - Use bulky ligands (e.g., SPhos or XPhos) to enhance Pd catalyst stability.

- Increase reaction temperature (80–100°C) and prolong reaction time (24–48 hrs) to overcome steric effects .

Basic: What analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- X-ray Crystallography: Use SHELX programs for structure refinement. The phenol group often forms hydrogen bonds with adjacent molecules, influencing crystal packing .

- NMR Spectroscopy:

- ¹¹B NMR: A sharp singlet near δ 30 ppm confirms the integrity of the dioxaborolane ring.

- ¹H NMR: Integrate peaks to verify the ethyl group (δ 1.2–1.5 ppm, triplet) and phenol proton (δ 5.5–6.0 ppm, broad) .

- Mass Spectrometry (HRMS): Look for the molecular ion [M+H]⁺ at m/z 264.16 (calculated for C₁₄H₂₁BO₃) .

Advanced: How does the phenol moiety participate in hydrogen bonding, and how does this affect supramolecular assembly?

Methodological Answer:

The phenol’s hydroxyl group acts as a hydrogen-bond donor, forming O–H···O interactions with ether oxygens in adjacent molecules.

Experimental Design:

- Grow single crystals in THF/hexane.

- Analyze using ORTEP-3 to visualize H-bonding networks and quantify bond lengths/angles (e.g., O–H···O ≈ 2.7–3.0 Å) .

- Compare with DFT calculations (B3LYP/6-31G*) to validate intermolecular interactions .

Basic: What are the stability considerations for this boronic ester under aqueous vs. anhydrous conditions?

Methodological Answer:

- Hydrolytic Stability: The pinacol boronate group resists hydrolysis in neutral/anhydrous conditions but degrades in acidic/basic media.

- Storage: Store under argon at –20°C in desiccated amber vials to prevent moisture absorption .

Advanced: How can this compound serve as a monomer in conjugated polymers for optoelectronic applications?

Methodological Answer:

The boronic ester enables Suzuki polymerization with dihalogenated comonomers (e.g., dibromoanthracene) to form π-conjugated polymers.

Protocol:

- Step 1: Combine with 9,10-dibromoanthracene, Pd(PPh₃)₄, and K₂CO₃ in THF/H₂O (3:1) at 90°C for 72 hrs.

- Step 2: Purify via Soxhlet extraction (methanol/chloroform). Characterize conductivity (≈10⁻⁴ S/cm) and photoluminescence (λₑₘ ≈ 450 nm) .

Advanced: What computational methods predict the electronic effects of substituents on boron center reactivity?

Methodological Answer:

- DFT Calculations (Gaussian 16): Optimize geometry at the B3LYP/6-31G* level. Analyze Fukui indices to identify electrophilic/nucleophilic sites.

- NBO Analysis: Quantify charge distribution; the ethyl group donates electron density via conjugation, reducing boron’s electrophilicity .

Basic: How to troubleshoot low yields in Suzuki couplings involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.